5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,4-a]quinazoline core. Key structural elements include:
- Thiazoloquinazoline backbone: A fused bicyclic system combining thiazole and quinazoline rings, with a sulfanylidene group (C=S) at position 1 and a ketone (C=O) at position 3.
- Substituents: A 4-phenylpiperazine-1-carbonyl group at position 8, which may enhance binding to biological targets (e.g., neurotransmitter receptors or kinases) due to the phenylpiperazine moiety’s pharmacological relevance.
The molecule’s complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the thiazoloquinazoline scaffold could modulate activity.
Properties
IUPAC Name |
5-oxo-N-(oxolan-2-ylmethyl)-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4S2/c33-24-20-9-8-17(26(35)31-12-10-30(11-13-31)18-5-2-1-3-6-18)15-21(20)32-23(29-24)22(38-27(32)37)25(34)28-16-19-7-4-14-36-19/h1-3,5-6,17,19-21H,4,7-16H2,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTUMXVEAALZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, influencing various biological pathways.
Chemical Structure
The compound features several key functional groups:
- Thiazole and Quinazoline Rings: These heterocyclic structures are known for their biological activities.
- Piperazine moiety: Often associated with psychoactive effects and used in various pharmaceuticals.
- Oxolan moiety: Contributes to the compound's solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: The presence of sulfur and nitrogen atoms in its structure may contribute to antimicrobial activity, as similar compounds have shown efficacy against bacterial strains.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The thiazole and quinazoline rings may interact with specific enzymes involved in cell signaling pathways.
- Receptor Modulation: The piperazine component is known to bind to neurotransmitter receptors, potentially influencing neurological pathways.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Antitumor Efficacy in Breast Cancer Models:
- A study examined the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry.
-
Antimicrobial Testing:
- In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antimicrobial potential.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antitumor (MCF-7 cells) | Cell Viability Assay | IC50 = 10 µM |
| Antimicrobial (S. aureus) | MIC Test | MIC = 32 µg/mL |
| Antimicrobial (E. coli) | MIC Test | MIC = 64 µg/mL |
Research Findings
Recent findings emphasize the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacokinetics: Studies are ongoing to determine absorption rates and metabolic pathways.
- Synergistic Effects: Research is also investigating potential synergistic effects when combined with existing chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs described in provide a basis for comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences :
- The thiazoloquinazoline core in the target compound is more electron-deficient due to the fused thiazole and quinazoline rings, compared to the benzooxazol or dihydrobenzooxazine cores in compounds. This may influence π-π stacking interactions in biological systems.
- The sulfanylidene group (C=S) in the target compound could enhance metal-binding capacity compared to the ketone (C=O) in benzo[d]oxazol derivatives .
Substituent Similarities: Both the target compound and analogs in feature 4-phenylpiperazine-1-carboxamide groups, a motif known for CNS activity and kinase inhibition. The oxolan-2-ylmethyl chain in the target compound may confer better solubility than the propanoyl linkers in analogs, which lack heteroatoms in their side chains.
Synthetic Challenges :
- The target compound’s synthesis likely requires multi-step functionalization of the thiazoloquinazoline core, similar to the HOBt/DCC-mediated coupling strategies described in .
- Purification of such polycyclic systems would demand advanced chromatographic techniques (e.g., preparative HPLC or column chromatography).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
